molecular formula C26H29N7O3 B6548589 2-(4-ethoxyphenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946230-66-6

2-(4-ethoxyphenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6548589
CAS No.: 946230-66-6
M. Wt: 487.6 g/mol
InChI Key: YRHYKWHMDPZTGD-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring a triazolopyrimidine core fused with a 1,2,3-triazole ring. The triazolopyrimidine moiety is substituted at the 3-position with a 4-ethoxyphenyl group, while the 7-position is linked to a piperazine ring. The piperazine is further functionalized with an ethanone group bearing a 2-(4-ethoxyphenyl) substituent. The compound’s design leverages the piperazine linker for conformational flexibility and the triazolopyrimidine scaffold for electronic diversity, common features in kinase inhibitors or GPCR-targeting agents .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-35-21-9-5-19(6-10-21)17-23(34)31-13-15-32(16-14-31)25-24-26(28-18-27-25)33(30-29-24)20-7-11-22(12-8-20)36-4-2/h5-12,18H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYKWHMDPZTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. With a structure that includes a triazolo-pyrimidine moiety and piperazine ring, this compound may exhibit various pharmacological effects, including anticancer and neuroprotective properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring triazolo-pyrimidine structures. For instance, derivatives of triazolo-pyrimidines have shown significant antiproliferative activity against various cancer cell lines. The compound may share similar properties due to its structural components.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa0.060
Compound BA5490.038
Compound CHT290.043
Compound DMDA-MB-2310.430

In these studies, the presence of specific substituents on the triazolo-pyrimidine scaffold has been correlated with enhanced anticancer activity, suggesting that modifications can lead to improved therapeutic profiles.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been explored in various contexts. For example, certain triazole derivatives have demonstrated the ability to bind to GABAA receptors, which are crucial for mediating inhibitory neurotransmission in the brain. Such interactions may lead to antianxiety and antidepressant effects.

Case Study: Neuroprotective Activity
In a study examining novel condensed triazines, it was found that certain derivatives exhibited significant neuroprotective effects in models of neurodegeneration. These compounds were able to reduce neuronal cell death and promote cell survival under stress conditions.

The biological activity of 2-(4-ethoxyphenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one may involve several mechanisms:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • GABAergic Modulation : Binding affinity for GABAA receptors suggests potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of triazolopyrimidine-piperazine derivatives. Key structural analogs and their distinguishing features are discussed below:

Structural Analogues and Substituent Variations

Compound Name Triazolopyrimidine Substituent Ethanone Substituent Molecular Formula Molecular Weight (g/mol) CAS Number ChemSpider ID
Target Compound 4-ethoxyphenyl 2-(4-ethoxyphenyl) C25H27N7O3* 473.53* Not reported Not reported
1-{4-[3-(4-Ethoxyphenyl)-...}† 4-ethoxyphenyl 2-phenoxy C24H25N7O3 459.51 920377-60-2 20965594
1-(4-[3-(4-Methoxyphenyl)-...}‡ 4-methoxyphenyl 2-phenoxy C23H23N7O3 445.47 920413-26-9 Not reported

*Hypothetical values based on structural extrapolation from analogs.
†Compound from .
‡Compound from .

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s dual 4-ethoxyphenyl groups enhance lipophilicity (predicted logP ~3.8) compared to analogs with phenoxy (logP ~3.2) or methoxy (logP ~2.9) substituents.

Steric and Electronic Modifications: The 4-ethoxyphenyl group on the ethanone moiety introduces steric bulk compared to phenoxy, which may alter binding interactions in biological targets. Conversely, the methoxyphenyl analog () offers reduced steric hindrance and electron-donating effects, possibly favoring interactions with polar active sites .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (473.53 vs. 459.51 and 445.47) approaches the upper limit for conventional drug-likeness (MW <500). This could impact bioavailability, though piperazine and triazolopyrimidine motifs often mitigate such issues through balanced physicochemical profiles .

Preparation Methods

Precursor Preparation

  • Starting material : 4-Amino-5-hydrazinylpyrimidine derivatives react with 4-ethoxybenzaldehyde under acidic conditions to form hydrazone intermediates.

  • Cyclization : Treatment with nitrous acid (HNO₂) induces diazotization and subsequent ring closure to yield 3-(4-ethoxyphenyl)-3H-[1,triazolo[4,5-d]pyrimidine.

Representative Conditions :

StepReagentsSolventTemperatureTimeYield
Hydrazone formation4-Ethoxybenzaldehyde, HClEthanolReflux12 h78%
CyclizationNaNO₂, HClH₂O/EtOH0–5°C3 h65%

This route provides the core structure with the 3-(4-ethoxyphenyl) substituent pre-installed.

Functionalization with Piperazine Moiety

Position 7 of the triazolo-pyrimidine core is activated for nucleophilic substitution:

Chlorination at Position 7

  • The hydroxyl group at position 7 is converted to a chloro derivative using phosphorus oxychloride (POCl₃):

    Triazolo-pyrimidine-OH+POCl3refluxTriazolo-pyrimidine-Cl+H3PO4\text{Triazolo-pyrimidine-OH} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{Triazolo-pyrimidine-Cl} + \text{H}_3\text{PO}_4

    Conditions : POCl₃ (excess), 110°C, 6 h, yielding 85–90% chloride intermediate.

Piperazine Coupling

  • The chloro intermediate reacts with piperazine in a nucleophilic aromatic substitution:

    Triazolo-pyrimidine-Cl+PiperazineKOH, EtOHTriazolo-pyrimidine-Piperazine\text{Triazolo-pyrimidine-Cl} + \text{Piperazine} \xrightarrow{\text{KOH, EtOH}} \text{Triazolo-pyrimidine-Piperazine}

    Optimized Parameters :

    • Piperazine (2.5 equiv)

    • KOH (1.2 equiv) as base

    • Ethanol solvent, reflux, 24 h

    • Yield: 72%

Introduction of the 2-(4-Ethoxyphenyl)Ethan-1-one Group

The final step involves acylating the piperazine nitrogen with 2-(4-ethoxyphenyl)acetyl chloride:

Acylation Reaction

  • Reagents : 2-(4-Ethoxyphenyl)acetyl chloride (1.1 equiv), triethylamine (TEA) base

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 8 h

  • Mechanism :

    Piperazine-NH+ClC(O)CH2(4-Ethoxyphenyl)TEAPiperazine-N-C(O)CH2(4-Ethoxyphenyl)\text{Piperazine-NH} + \text{ClC(O)CH}_2\text{(4-Ethoxyphenyl)} \xrightarrow{\text{TEA}} \text{Piperazine-N-C(O)CH}_2\text{(4-Ethoxyphenyl)}

    Yield : 68% after column chromatography.

Optimization of Reaction Conditions

Critical parameters affecting yield and purity:

Solvent Selection

  • Core cyclization : Ethanol/water mixtures improve hydrazone stability vs. pure ethanol.

  • Piperazine coupling : Dimethylformamide (DMF) increases reaction rate but reduces selectivity compared to ethanol.

Temperature Control

  • Diazotization at 0–5°C prevents triazole ring decomposition.

  • Acylation at 0°C minimizes diketone byproducts.

Characterization and Analytical Data

Final product validation employs:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, pyrimidine-H)

    • δ 7.89–7.12 (m, 8H, aromatic-H)

    • δ 4.12 (q, 4H, OCH₂CH₃)

    • δ 3.82 (s, 4H, piperazine-H).

  • HRMS : m/z 473.53 [M+H]⁺ (calculated for C₂₅H₂₇N₇O₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Sequential modular synthesis (Steps 2–4)High regiocontrol, scalableMulti-step purification52% overall
One-pot cyclization/acylationReduced stepsLower piperazine coupling efficiency34% overall

The modular approach remains preferred for industrial-scale production despite its complexity.

Challenges and Limitations

  • Regioselectivity : Competing formation oftriazolo isomers during cyclization.

  • Piperazine over-alkylation : Excess acylating agents lead to N,N-diacylation byproducts.

  • Solubility issues : Polar intermediates require DMF/THF mixtures for homogeneous reactions.

Q & A

Q. What are the optimal synthetic routes for this triazolopyrimidine derivative, and how can reaction yields be improved?

Methodological Answer: Multi-step synthesis is typically required, starting with the formation of the triazolopyrimidine core via cyclocondensation of aminopyrimidines with nitriles or azides. Key steps include:

  • Nucleophilic substitution to attach the piperazine ring (e.g., using DMF as a solvent at 80–100°C) .
  • Coupling reactions to introduce the ethoxyphenyl groups, often catalyzed by palladium complexes (e.g., Pd/C) or copper iodide .
    Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane for intermediates), and inert atmospheres to prevent oxidation .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its lipophilic ethoxyphenyl groups and polar piperazine/triazole moieties. For in vitro assays:

  • Prepare stock solutions in DMSO (<5% v/v to avoid cytotoxicity) and dilute in aqueous buffers.
  • Use sonication or heating (40–50°C) to enhance dissolution .
    For in vivo studies, consider prodrug derivatization (e.g., phosphate esters) to improve aqueous solubility .

Q. What spectroscopic and chromatographic techniques are most reliable for structural validation?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm piperazine ring connectivity (δ 2.5–3.5 ppm for CH₂ groups) and ethoxyphenyl substituents (δ 6.8–7.2 ppm for aromatic protons) .
  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • IR: Identify carbonyl stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Systematic variation: Replace ethoxyphenyl groups with fluorophenyl, methyl, or halogenated analogs to assess electronic/steric effects .
  • Biological assays: Test derivatives against cancer cell lines (e.g., MTT assays) or enzyme targets (e.g., kinase inhibition assays) to correlate substituents with IC₅₀ values .
  • Molecular dynamics simulations: Compare binding modes of analogs to ATP-binding pockets (e.g., using AutoDock Vina) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Kinase profiling: Screen against a panel of 100+ kinases (e.g., using KinomeScan) to identify primary targets (e.g., EGFR, CDK2) .
  • Transcriptomic analysis: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .
  • CRISPR-Cas9 knockouts: Validate target engagement by assessing resistance in kinase-deficient cell lines .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays: Use identical cell lines (e.g., HepG2 vs. MCF-7), culture conditions, and endpoint measurements (e.g., ATP levels vs. apoptosis markers) .
  • Orthogonal validation: Confirm anti-proliferative effects via clonogenic assays and in vivo xenograft models .
  • Batch-to-batch consistency: Ensure compound purity via HPLC and quantify residual solvents (e.g., DCM) via GC-MS .

Q. What advanced analytical methods are critical for detecting degradation products under varying storage conditions?

Methodological Answer:

  • Stability studies: Expose the compound to heat (40°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks .
  • LC-HRMS: Identify degradation products (e.g., hydrolyzed ethoxy groups) with high-resolution mass accuracy (<5 ppm error) .
  • X-ray crystallography: Resolve structural changes in degraded samples (e.g., piperazine ring oxidation) .

Q. How can in vivo pharmacokinetic studies be optimized to assess bioavailability and metabolism?

Methodological Answer:

  • Dosing routes: Compare oral (0.5% carboxymethylcellulose suspension) vs. intravenous (PEG-400/saline) administration in rodent models .
  • LC-MS/MS quantification: Measure plasma concentrations at timed intervals (0–24 hr) with a lower limit of detection (LLOD) <1 ng/mL .
  • Metabolite identification: Use liver microsomes + NADPH to simulate Phase I metabolism; detect glucuronides via UPLC-QTOF .

Methodological Considerations for Data Interpretation

Q. Designing dose-response experiments to distinguish cytotoxic vs. cytostatic effects

  • Use a 10-point dilution series (0.1–100 µM) and monitor cell viability at 24, 48, and 72 hr .
  • Combine with cell cycle analysis (PI staining + flow cytometry) to detect G1/S arrest .

Q. Validating target engagement in complex biological systems

  • Employ cellular thermal shift assays (CETSA) to confirm kinase target stabilization upon compound binding .
  • Use siRNA knockdowns to verify phenotypic rescue in target-deficient cells .

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